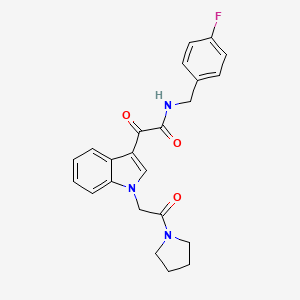

N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGNVWEHBLXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the use of indole derivatives and acetamides. The compound's structure indicates it may possess significant interactions with biological targets due to the presence of both fluorobenzyl and pyrrolidine moieties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that phenoxy derivatives exhibited an average IC50 value of approximately 13 μM against multiple cancer types, indicating significant cytotoxic activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 13 | HCT116 |

| Compound 2 | 15 | MCF7 |

| N-(4-fluorobenzyl)-... | TBD | TBD |

The proposed mechanism for the anticancer activity of compounds related to this compound includes the inhibition of HIF-1α mediated pathways, which are crucial in tumor progression and hypoxia response . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, compounds with similar structures have been investigated for neuroprotective effects. Some derivatives have been evaluated as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. These compounds demonstrated significant inhibition rates against acetylcholinesterase, suggesting potential therapeutic applications in neuroprotection .

Case Studies

A specific study involving a related compound showcased its efficacy in reducing tumor size in vivo models. The compound was administered at varying dosages, revealing a dose-dependent response in tumor suppression. The study concluded that the compound's ability to modulate key signaling pathways was integral to its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

| Compound Name | Key Structural Differences vs. Target Compound | Pharmacological Activity/Notes | References |

|---|---|---|---|

| N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}thio)acetamide | Piperidinyl (6-membered) vs. pyrrolidinyl (5-membered); thioacetamide vs. oxoacetamide | Unreported activity; thioether may alter metabolism | |

| 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) | 4-Chlorobenzyl substituent; pyridin-4-yl terminal group | Potent tubulin inhibitor; preclinical development | |

| N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | Pyridazinyl core; methoxyphenyl substitution | Unreported activity; enhanced solubility possible | |

| FUB-144: 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone | Tetramethylcyclopropyl ketone instead of oxoacetamide chain | Synthetic cannabinoid receptor agonist | |

| 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | Ethyl and methoxy substituents on indole; 4-methoxyphenyl group | Unreported activity; increased lipophilicity |

Key Observations:

- Pyrrolidinyl vs. The thioacetamide group in this analog may improve metabolic stability compared to the oxoacetamide linkage .

- Halogen Effects : Replacement of the 4-fluorobenzyl group with 4-chlorobenzyl (as in D-24851) enhances tubulin inhibition, suggesting halogen size and electronegativity critically influence activity .

Pharmacological and Physicochemical Trends

- Synthetic Cannabinoids: Fluorobenzyl-indole derivatives like FUB-144 prioritize ketone or carboxamide linkers for cannabinoid receptor binding, diverging from the target compound’s pyrrolidinyl-acetamide design .

- Solubility and Bioavailability : Methoxy groups (e.g., in and ) improve aqueous solubility but may reduce blood-brain barrier permeability compared to halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.